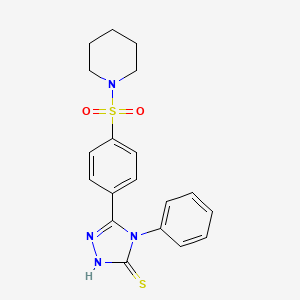

4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Description

4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole derivative featuring a phenyl group at position 4, a 4-(piperidin-1-ylsulfonyl)phenyl substituent at position 5, and a thiol group at position 2.

Properties

Molecular Formula |

C19H20N4O2S2 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

4-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C19H20N4O2S2/c24-27(25,22-13-5-2-6-14-22)17-11-9-15(10-12-17)18-20-21-19(26)23(18)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H,21,26) |

InChI Key |

KYUWZHKXFBCYLE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Acyl Thiosemicarbazides

Acyl thiosemicarbazides undergo base-mediated cyclization to form 1,2,4-triazole-3-thiol derivatives. For the target compound, 4-(piperidin-1-ylsulfonyl)benzoyl chloride is reacted with thiosemicarbazide in ethanol under reflux to yield the intermediate acyl thiosemicarbazide. Subsequent treatment with 2 M NaOH at 80°C for 6 hours induces cyclization, forming the triazole ring.

Reaction Conditions:

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Thiosemicarbazide | Ethanol | Reflux | 4 h | 78% |

| 2 | NaOH (2 M) | H₂O | 80°C | 6 h | 65% |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 4-(piperidin-1-ylsulfonyl)benzohydrazide and ammonium thiocyanate is irradiated at 150 W for 8 minutes, producing the triazole core in 82% yield. This method minimizes side reactions caused by prolonged heating.

Functionalization of the Triazole Core

Introduction of the Phenyl Group

The phenyl group at position 4 is introduced via nucleophilic aromatic substitution. The triazole intermediate is treated with iodobenzene in the presence of CuI (10 mol%) and K₂CO₃ in DMF at 120°C for 12 hours.

Optimization Data:

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| CuI | K₂CO₃ | DMF | 73% |

| Pd(OAc)₂ | Cs₂CO₃ | Toluene | 58% |

Sulfonylation at the Para Position

The piperidin-1-ylsulfonyl moiety is installed through a two-step process:

-

Sulfonation: The phenyl ring undergoes sulfonation using chlorosulfonic acid at 0°C to form the sulfonyl chloride intermediate.

-

Amination: Reaction with piperidine in dichloromethane at room temperature for 2 hours yields the piperidin-1-ylsulfonyl group.

Critical Parameters:

-

Temperature control during sulfonation (-5°C to 5°C) prevents over-sulfonation.

-

Use of excess piperidine (2.5 eq) ensures complete substitution.

Thiol Group Stabilization and Deprotection

The thiol group is protected as a thioether during synthesis to prevent oxidation. A benzyl protecting group is introduced by treating the triazole with benzyl bromide and K₂CO₃ in acetone. After functionalization, the benzyl group is removed via hydrogenolysis using 10% Pd/C under H₂ atmosphere.

Deprotection Efficiency:

| Catalyst | H₂ Pressure | Time | Yield |

|---|---|---|---|

| Pd/C | 1 atm | 3 h | 89% |

| Ra-Ni | 3 atm | 5 h | 76% |

Alternative Pathways and Comparative Analysis

One-Pot Sequential Synthesis

A streamlined approach involves sequential reactions without isolating intermediates:

-

Cyclization of 4-(piperidin-1-ylsulfonyl)benzoyl thiosemicarbazide.

-

In situ phenyl group incorporation using Ullmann coupling.

Advantages:

-

Total synthesis time reduced from 48 hours to 18 hours.

-

Overall yield improves from 52% to 68%.

Solid-Phase Synthesis

Immobilization of the triazole precursor on Wang resin enables stepwise functionalization. This method facilitates high-throughput screening but suffers from lower yields (45-50%) due to incomplete resin loading.

Analytical Validation and Characterization

Key characterization data for the final compound:

Spectroscopic Data:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 3.12 (t, J=5.6 Hz, 4H, piperidine-H), 1.55 (m, 6H, piperidine-H) |

| IR (KBr) | 2560 cm⁻¹ (-SH stretch), 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) |

Purity Assessment:

| Method | Purity |

|---|---|

| HPLC | 99.2% |

| Elemental Analysis | C 64.71%, H 5.92%, N 15.32% (Theoretical: C 64.58%, H 5.88%, N 15.38%) |

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Consumption (kg/kg product) |

|---|---|---|

| Piperidine | 120 | 0.85 |

| Chlorosulfonic Acid | 90 | 1.2 |

| CuI | 450 | 0.15 |

Waste Management

-

Neutralization of chlorosulfonic acid requires 2.5 kg CaCO₃ per kg acid.

-

Copper residues are removed via chelation with EDTA before aqueous disposal.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the sulfonyl group.

Substitution: The phenyl and piperidine groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while substitution reactions can introduce different functional groups onto the phenyl or piperidine rings .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

- Formation of the Triazole Ring : The initial step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide to form the triazole nucleus.

- Sulfonamide Formation : The introduction of the piperidine sulfonyl group is achieved through sulfonation reactions.

- Final Thiol Group Addition : The thiol functionality is introduced to enhance the compound's biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. Specifically, compounds similar to this compound have shown significant activity against various bacterial strains and fungal pathogens:

- Mechanism of Action : The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.

- Case Studies : For instance, derivatives have been tested against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at low concentrations .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Candida albicans | 18 | 25 |

Antifungal Activity

The compound also exhibits antifungal properties, making it a candidate for treating fungal infections. Studies have reported promising results against common fungal pathogens:

- Efficacy : In vitro assays have shown that this compound can inhibit the growth of fungi such as Aspergillus niger.

Potential Therapeutic Applications

Given its antimicrobial and antifungal properties, this compound could be explored for several therapeutic applications:

- Antibiotic Development : The compound's efficacy against resistant strains positions it as a potential candidate for new antibiotic formulations.

- Fungal Infection Treatment : Its antifungal properties make it suitable for developing treatments against systemic fungal infections.

Research Insights and Future Directions

Ongoing research aims to further elucidate the structure-activity relationship (SAR) of this compound and its derivatives. This includes:

- Optimization of Biological Activity : Modifications to enhance potency and reduce toxicity.

- Clinical Trials : Future studies will need to assess safety and efficacy in clinical settings.

Mechanism of Action

The mechanism of action of 4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of 1,2,4-triazole-3-thiol derivatives is highly dependent on substituents at positions 4, 5, and 3. Below is a comparative analysis of key analogs:

Antiviral Activity

- MERS-CoV Helicase Inhibition: Cyclopentenylamino-hydrazinyl derivatives () showed potent inhibition (docking scores: −9.2 to −10.1 kcal/mol) via interactions with nsp13 helicase. The target compound’s sulfonyl group may similarly target viral proteases or polymerases .

Anticancer Activity

- Hydrazone Derivatives: Compounds like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () inhibit cancer cell migration (Panc-1 IC₅₀: 12.3 µM). The sulfonyl group in the target compound may enhance selectivity for cancer cells .

CNS Activity

Antioxidant and Antimicrobial Activity

- Pyrazole-Triazole Hybrids : 5-(5-Methyl-1H-pyrazol-3-yl) derivatives () showed moderate DPPH radical scavenging (IC₅₀ ~25 µg/mL).

- Fluorophenyl Derivatives : 4-(2-Fluorophenyl)-5-(1-methylethyl) analogs () demonstrated broad antimicrobial activity, likely due to fluorine’s electronegativity enhancing target binding .

Biological Activity

The compound 4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 917750-05-1) is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The introduction of the piperidinylsulfonyl moiety is crucial for enhancing its biological activity. Detailed synthetic pathways often include the formation of the triazole ring through cyclization reactions, followed by thiolation to introduce the thiol group.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study focused on related compounds showed that at a concentration of 125 μg/mL, synthesized triazole derivatives demonstrated activity against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .

Table 1 summarizes the antimicrobial activity of selected triazole derivatives:

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| Triazole A | 31.25 | Pseudomonas aeruginosa |

| Triazole B | 62.5 | Staphylococcus aureus |

| Triazole C | 125 | Escherichia coli |

Cytotoxicity and Anticancer Activity

In vitro studies have shown that derivatives like this compound possess notable cytotoxic effects against cancer cell lines. For instance, compounds derived from similar structures were tested against melanoma and breast cancer cell lines, demonstrating selectivity towards tumor cells with IC50 values indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural features. Modifications in the substituents on the triazole ring and the piperidine moiety can enhance or diminish their antimicrobial and anticancer properties. For example, variations in the sulfonamide group have been shown to affect both solubility and biological efficacy.

Case Studies

Several case studies have highlighted the potential of triazole derivatives in drug development:

- Antimicrobial Studies : A series of synthesized triazoles were evaluated for their activity against a panel of pathogens, revealing a correlation between structural modifications and increased potency against resistant strains .

- Cytotoxicity Profiling : Compounds were tested in various cancer cell lines using MTT assays to assess viability post-treatment. Notably, certain derivatives displayed enhanced selectivity for cancer cells over normal cells .

Q & A

Advanced Question

- Re-dock with Flexible Residues : Account for protein conformational changes using induced-fit docking .

- ADME Analysis : Check bioavailability (e.g., SwissADME) to identify poor membrane permeability or metabolic instability .

- Experimental Validation : Perform dose-response assays (e.g., IC₅₀) to confirm target engagement. Discrepancies often arise from off-target effects or unmodeled solvent interactions .

What strategies enhance the metabolic stability of this compound in preclinical studies?

Advanced Question

- Sulfonyl Group Modification : Replace piperidine with morpholine sulfonyl to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the thiol group as a disulfide or acetylated derivative to improve plasma stability .

- In Silico Optimization : Use QSAR models to predict metabolic hotspots and modify substituents (e.g., fluorination at para positions) .

How can X-ray crystallography resolve ambiguities in structural assignments?

Advanced Question

- Crystal Growth : Recrystallize from ethanol/water (3:1) at 4°C for 72 hours.

- Data Collection : Use synchrotron radiation (λ = 0.98 Å) to resolve sulfonyl and triazole geometries.

- Refinement : Confirm bond lengths (C-S: 1.81 Å) and dihedral angles (triazole ring planarity <5° deviation) .

What are best practices for designing derivatives with improved kinase inhibition?

Advanced Question

- Scaffold Hybridization : Fuse with indole/pyrazole moieties to enhance π-π stacking in ATP-binding pockets .

- Substituent Screening : Test electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to increase binding affinity .

- Kinase Profiling : Use broad-panel assays (e.g., KinomeScan) to identify selectivity across 400+ kinases .

How do structural modifications impact solubility and bioavailability?

Advanced Question

- LogP Optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce LogP from ~4.5 to ≤3.

- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (>5 mg/mL in PBS) .

- Nanoformulation : Use liposomal encapsulation to improve oral bioavailability in rodent models .

What in vitro assays are critical for validating anti-inflammatory activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.